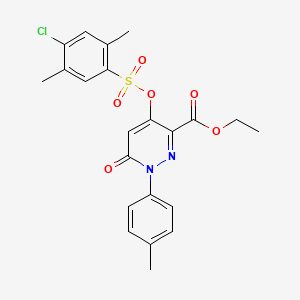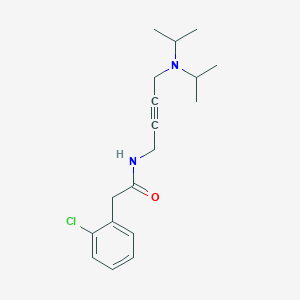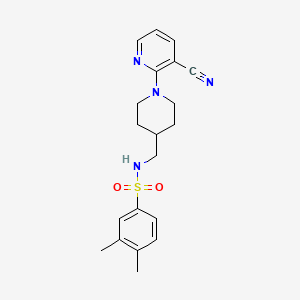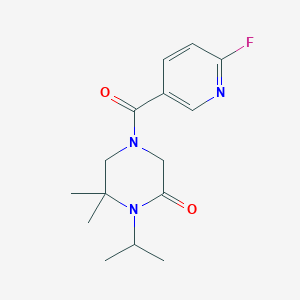
(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonyl compounds involves multi-component reactions, such as the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, indicating the versatility of sulfonyl compounds in organic synthesis (Yin‐Huan Jin et al., 2011).
Molecular Structure Analysis
The crystal structure of a related compound, "(E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate," was determined by X-ray structure analysis, highlighting the impact of molecular structure on the compound's properties and reactivity (V. Sharma et al., 2020).
Chemical Reactions and Properties
Studies have demonstrated sulfonyl hydrazides as versatile sulfonyl sources in organic synthesis, enabling the formation of a wide range of bonds and facilitating the synthesis of heterocycles and stereogenic centers (Fulai Yang & S. Tian, 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a significant role in determining the applicability of chemical compounds. For instance, the crystal structure of related sulfonyl compounds provides insight into intermolecular interactions and stability (J. Asegbeloyin et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis of Antimicrobial Compounds : The compound is used in synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, which show promise as antimicrobial agents. This includes the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).
Anticancer Research
- Development of Anticancer Agents : Research includes the synthesis of sulfonamide endowed with hydrazone-coupled derivatives, which are evaluated for their anticancer activities, particularly as VEGFR-2 inhibitors (Sayed et al., 2021).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : The compound is used in the synthesis of inhibitors for carbonic anhydrases, which are enzymes with medicinal chemistry applications. This includes the development of sulfonamides that act as inhibitors for various human isoforms of carbonic anhydrases (Güzel et al., 2010).
Chemical Synthesis and Reactivity
Diels-Alder Reactivity : It is involved in Diels-Alder reactions, showing moderate regioselectivity with unsymmetrical dienes. This reactivity is significant for the synthesis of α,β-unsaturated nitriles (Bradley & Grayson, 2002).
Synthesis of Arylazopyrazole Pyrimidone Compounds : Used in synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds with antimicrobial activity (Sarvaiya et al., 2019).
Dye and Pigment Applications
- Synthesis of Formazan Dyes : It contributes to the synthesis of formazan dyes and their metal complexes, which are used as colorants with good fastness properties and exhibit antibacterial activity (Khan et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Alloys : The compound is utilized in synthesizing poly[(hydrazinylazo)]thiazoles derivatives, acting as potent corrosion inhibitors for cast iron-carbon alloy in acidic environments (El-Lateef et al., 2021).
Wirkmechanismus
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are required to understand these properties.
Result of Action
The molecular and cellular effects of (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects . As such, more research is needed in this area.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile interacts with its targets and carries out its functions . .
Eigenschaften
IUPAC Name |
(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)10(6-11)7-13-12/h2-5,7,13H,12H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAFFIFMFHHBR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNN)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)